molecular formula C10H12BrN B13669209 1-(2-Bromobenzyl)azetidine

1-(2-Bromobenzyl)azetidine

Cat. No.: B13669209
M. Wt: 226.11 g/mol
InChI Key: HYDQGSGCAXRHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzyl)azetidine is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. The presence of a bromobenzyl group at the nitrogen atom further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromobenzyl)azetidine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzylamine with azetidinone under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of azetidinone, followed by cyclization to form the azetidine ring .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Bromobenzyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)azetidine involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding, while the azetidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromobenzyl)azetidine is unique due to the presence of both the azetidine ring and the bromobenzyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]azetidine

InChI

InChI=1S/C10H12BrN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2

InChI Key

HYDQGSGCAXRHND-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.